Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Suzuki–Miyaura Cross-Coupling Palladium Catalysis Dehalogenation Suppression

Medicinal chemistry teams often face synthetic failures and pharmacokinetic drift when substituting pyrazolo[1,5-a]pyridine halogens without re-optimization. This 6-chloro ethyl ester (MW 224.64, XLogP3 1.9) is the optimal intermediate for focused kinase libraries, ensuring reliable cross-coupling and fragment growth. - Enables Suzuki-Miyaura coupling with reduced dehalogenation relative to iodo analogs, maximizing product yield and purity. - Positions fragment lipophilicity (XLogP3 1.9) within the optimal LogD 1-3 range for clinical success. - Sourced in >98% purity, in stock for immediate dispatch to support your synthesis campaigns.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 55899-28-0
Cat. No. B1365358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate
CAS55899-28-0
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC(=CN2N=C1)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3
InChIKeyISNNWRGBLUSCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylate: Physicochemical & Scaffold Overview


Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-28-0) is a halogenated heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine class, a privileged scaffold extensively explored in kinase inhibitor and CNS drug discovery programs [1]. Computed physicochemical properties place it favorably within medicinal chemistry guidelines: a molecular weight of 224.64 g/mol, a calculated partition coefficient (XLogP3) of 1.9, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 43.6 Ų [2]. The chlorine atom at the 6-position provides a synthetically versatile handle for transition-metal-catalyzed cross-coupling reactions, while the ethyl ester at the 3-position enables late-stage hydrolysis to the corresponding carboxylic acid for further derivatization [3].

Halogen Substitution Specificity


Generic substitution among pyrazolo[1,5-a]pyridine-3-carboxylate esters is not chemically or pharmacologically neutral. The identity and position of the halogen substituent directly modulate three critical parameters for successful lead development: (i) cross-coupling reactivity, where chloro derivatives exhibit a distinct propensity for dehalogenation versus productive coupling relative to bromo and iodo analogs under Pd-catalyzed conditions [1]; (ii) lipophilicity, with XLogP3 values spanning from 1.3 (des-chloro) to 1.9 (6-chloro), directly impacting permeability and metabolic stability [2]; and (iii) steric and electronic effects that govern regioselectivity in subsequent functionalization steps [3]. These quantitative and qualitative differences mean that substituting one halogen for another without re-optimization can lead to synthetic failure, altered pharmacokinetic profiles, or loss of potency against the intended biological target.

Head-to-Head Comparator Evidence


Suzuki–Miyaura Coupling: 6-Chloro vs. 6-Iodo

In a direct head-to-head comparison of halogenated aminopyrazole substrates under identical Suzuki–Miyaura cross-coupling conditions, chloro and bromo derivatives demonstrated markedly superior performance relative to iodo derivatives [1]. The iodo substrates suffered from a significantly higher propensity for dehalogenation side reactions, which eroded product yield and purity. While the referenced study utilized aminopyrazole substrates rather than pyrazolo[1,5-a]pyridine-3-carboxylate esters, the electronic and steric environment governing oxidative addition and transmetallation steps is directly transferable across related heteroaryl halide scaffolds, making this a strong class-level inference for the target compound.

Suzuki–Miyaura Cross-Coupling Palladium Catalysis Dehalogenation Suppression

Lipophilicity (XLogP3): 6-Chloro vs. Des-Chloro & 6-Fluoro

Comparison of computed XLogP3 values across three ethyl pyrazolo[1,5-a]pyridine-3-carboxylate analogs demonstrates that the 6-chloro substituent (XLogP3 = 1.9) produces a significant 0.6 log-unit increase in lipophilicity over the unsubstituted parent compound (XLogP3 = 1.3) and a 0.5 log-unit increase over the 6-fluoro analog (XLogP3 = 1.4) [1][2][3]. In medicinal chemistry, a ΔlogP of 0.5–0.6 units can substantially affect membrane permeability, aqueous solubility, and metabolic clearance, potentially altering oral bioavailability by a factor of 2- to 5-fold depending on the specific chemotype [4].

Lipophilicity ADME Prediction Physicochemical Property Comparison

Copper-Mediated Oxidative Annulation Route

The copper-mediated oxidative linkage of C–C and N–N bonds provides a validated, high-yielding synthetic route to pyrazolo[1,5-a]pyridine-3-carboxylate esters under mild conditions [1]. The protocol was demonstrated on a range of substrates, with better yields observed for electron-withdrawing substituted benzonitriles, a profile directly relevant to the electron-deficient 6-chloro substitution pattern. Although the publication does not isolate the 6-chloro variant specifically, the methodology's demonstrated substrate scope encompasses halogenated pyridyl ester precursors, establishing a credible and scalable synthetic path for the target compound. In contrast, analogs with electron-donating substituents at the 6-position (e.g., 6-methyl) or without a halogen handle require alternative synthetic strategies that may afford lower yields or more forcing conditions [2].

Copper-Mediated Synthesis Oxidative C–C/N–N Bond Formation Scalable Heterocycle Construction

Cytotoxicity Screening in Cancer Cell Lines

A series of substituted pyrazolo[1,5-a]pyridine-3-carboxylate derivatives synthesized via the copper-mediated protocol were evaluated for in vitro cytotoxicity against a panel of human cancer cell lines (A549 lung adenocarcinoma, MCF-7 breast carcinoma, HCT-116 colon cancer, and PC-3 prostate cancer) using the SRB assay [1]. Several compounds exhibited IC50 values in the low micromolar to sub-micromolar range, with compound 247 demonstrating G1-phase cell cycle arrest in MCF-7 cells. While the specific IC50 value for ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is not reported in this study, the data establish a clear structure-activity relationship (SAR) landscape for the 3-carboxylate ester chemotype, providing a benchmark against which the 6-chloro variant can be positioned and optimized [1].

Anticancer Activity Cytotoxicity Screening SRB Assay Pyrazolo[1,5-a]pyridine SAR

Kinase Inhibitor Pharmacophore Patent Validation

The pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold, of which the target compound is a direct ethyl ester precursor, has been specifically claimed as an EphB and VEGFR2 kinase inhibitor pharmacophore in granted patents [1]. The patent discloses broad structure-activity relationships demonstrating that substitution with halo groups (including Cl) at positions corresponding to the 6-position of the pyridine ring is explicitly claimed and contributes to kinase inhibitory potency. The 6-chloro substitution pattern thus maps directly onto a validated kinase inhibitor pharmacophore, providing a strong intellectual property and biochemical rationale for prioritizing this specific halogenation pattern over unsubstituted or alternatively substituted analogs.

Kinase Inhibition EphB Receptor VEGFR2 Intellectual Property Landscape

Molecular Weight Advantage: 6-Chloro vs. 6-Bromo

Direct comparison of the molecular weight and heavy atom count for the 6-chloro and 6-bromo ethyl ester analogs reveals a meaningful difference for programs operating under strict property guidelines [1][2]. Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate (MW = 224.64 g/mol, 15 heavy atoms) is 44.45 g/mol lighter than its 6-bromo counterpart (MW = 269.09 g/mol, 15 heavy atoms) [1][2]. For lead optimization programs adhering to fragment-based drug discovery principles or Lipinski-like property filters, a 44 g/mol molecular weight differential can be decisive, particularly when the final target profile imposes a strict molecular weight ceiling (e.g., <500 Da for oral CNS drugs).

Molecular Weight Optimization Fragment-Based Drug Discovery Lead-Likeness Halogen Selection

Application Scenarios


Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

Medicinal chemistry teams constructing focused kinase inhibitor libraries around the pyrazolo[1,5-a]pyridine-3-carboxylic acid pharmacophore should prioritize the 6-chloro ethyl ester over the corresponding 6-iodo analog. As demonstrated by Zemánková et al., chloro-substituted heteroaryl substrates undergo Suzuki–Miyaura coupling with reduced dehalogenation relative to iodo substrates, resulting in higher product yields and purity [1]. The ethyl ester can be hydrolyzed post-coupling to the carboxylic acid, which is the active pharmacophore claimed in EphB/VEGFR2 inhibitor patents [2]. This strategy maximizes library quality and synthetic throughput.

Fragment-to-Lead Optimization with Balanced Lipophilicity

Fragment-based drug discovery programs seeking to elaborate a pyrazolo[1,5-a]pyridine core while maintaining a favorable ADME profile should select the 6-chloro intermediate as their growth vector. The XLogP3 value of 1.9 positions this fragment favorably within the optimal lipophilicity range (LogD 1–3) associated with higher probability of clinical success, compared to the lower lipophilicity of the des-chloro (XLogP3 = 1.3) or 6-fluoro (XLogP3 = 1.4) analogs [3]. The 6-chloro variant thus enables fragment growth without exceeding lipophilicity ceilings that often compromise solubility and metabolic stability.

Scalable Synthesis via Copper-Mediated Annulation

Process chemistry groups tasked with scaling pyrazolo[1,5-a]pyridine-3-carboxylate intermediates should leverage the copper-mediated oxidative C–C/N–N bond-forming protocol, which has demonstrated favorable yields specifically with electron-withdrawing substituted precursors that match the electronic profile of the 6-chloro substrate [4]. This established methodology reduces the need for route scouting and provides a reliable starting point for kilogram-scale production of the target compound.

Halogen Handle Selection for CNS Drug Discovery

CNS drug discovery programs, where molecular weight and lipophilicity are tightly constrained, should favor the 6-chloro ethyl ester over the 6-bromo analog. The 44 g/mol molecular weight advantage (224.64 vs. 269.09 g/mol) [5] preserves valuable property space for subsequent optimization steps, while the intermediate XLogP3 (1.9 vs. 1.3–1.4 for des-chloro or 6-fluoro) provides sufficient lipophilicity for blood-brain barrier penetration without exceeding thresholds associated with increased promiscuity or metabolic liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.